2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dimethylacetamide
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Overview
Description
2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dimethylacetamide is a complex organic compound with a unique structure that includes a triazole ring, a benzodioxepin moiety, and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dimethylacetamide typically involves multiple steps, starting with the preparation of the benzodioxepin and triazole intermediates. The benzodioxepin moiety can be synthesized through the cyclization of catechol derivatives with appropriate dihalides . The triazole ring is often formed via the Huisgen cycloaddition reaction between azides and alkynes . The final step involves the coupling of the triazole and benzodioxepin intermediates with the cyclopropyl and dimethylacetamide groups under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition step and the development of efficient purification methods to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dimethylacetamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dimethylacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dimethylacetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity . The benzodioxepin moiety may interact with cellular membranes, affecting their permeability and function . These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoic acid: Shares the benzodioxepin moiety but lacks the triazole and cyclopropyl groups.
2H-1,5-Benzodioxepin, 3,4-dihydro-: Contains the benzodioxepin structure but does not have the triazole or dimethylacetamide groups.
Uniqueness
2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dimethylacetamide is unique due to its combination of structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C18H22N4O3S |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
2-[[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,2,4-triazol-3-yl]sulfanyl]-N,N-dimethylacetamide |
InChI |
InChI=1S/C18H22N4O3S/c1-21(2)16(23)11-26-18-20-19-17(22(18)13-5-6-13)12-4-7-14-15(10-12)25-9-3-8-24-14/h4,7,10,13H,3,5-6,8-9,11H2,1-2H3 |
InChI Key |
HHFMPOVEABGPOM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CSC1=NN=C(N1C2CC2)C3=CC4=C(C=C3)OCCCO4 |
Origin of Product |
United States |
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